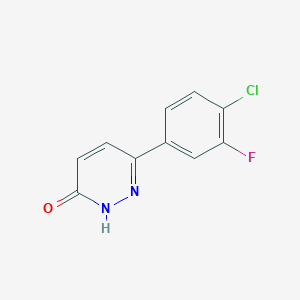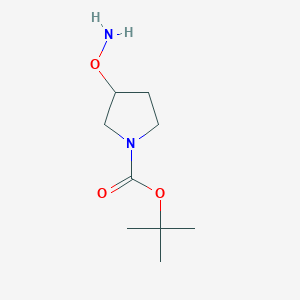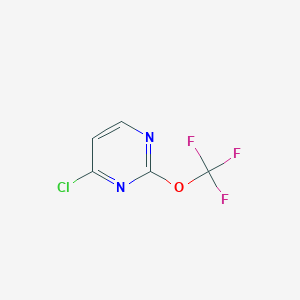
4-Chloro-2-(trifluoromethoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2-(trifluoromethoxy)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of “4-Chloro-2-(trifluoromethoxy)pyrimidine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The simultaneous vapor-phase reaction has been used to synthesize 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(trifluoromethoxy)pyrimidine” is C5H2ClF3N2 . The molecular weight is 182.53 .Chemical Reactions Analysis
The chemical reactions of “4-Chloro-2-(trifluoromethoxy)pyrimidine” involve electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(trifluoromethoxy)pyrimidine” include its density and refractive index .Applications De Recherche Scientifique
Synthesis and Biological Activities
4-Chloro-2-(trifluoromethoxy)pyrimidine derivatives have been extensively studied for their synthesis and biological activities. Pudlo et al. (1990) explored the synthesis of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, which demonstrated antiproliferative and antiviral activities (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990). Additionally, O'donnell and Charrier (2016) reported on 2-Chloro-4-tetrafluorophenoxypyrimidine as a versatile reagent for C-2 and C-4 functionalizations of pyrimidines, indicating its potential in diverse synthetic pathways (O'donnell & Charrier, 2016).
Crystal Structure and Chemical Properties
Seela et al. (2006) investigated the crystal structure and chemical properties of 2-Amino-7-chloro-2'-deoxytubercidin, a derivative of 4-chloro-2-(trifluoromethoxy)pyrimidine, to understand its molecular conformation and potential applications (Seela, Peng, Eickmeier, & Reuter, 2006).
Tritiation of Pyrimidines
The process of tritiation of pyrimidines, including 4-chloro-2-(trifluoromethoxy)pyrimidine, was studied by Măntescu et al. (1965), contributing to the understanding of labeling compounds in molecular biology and pharmaceutical research (Măntescu, Genunche, & Balaban, 1965).
Application in Physiology and Agriculture
Grossmann (1990) discussed the use of plant growth retardants, including those derived from pyrimidine structures like 4-chloro-2-(trifluoromethoxy)pyrimidine, in physiological research and agriculture. These compounds serve as tools for insights into terpenoid metabolism and phytohormone regulation (Grossmann, 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-(trifluoromethoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-1-2-10-4(11-3)12-5(7,8)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGNOSGINDVSLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethoxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1357480.png)
![Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1357485.png)
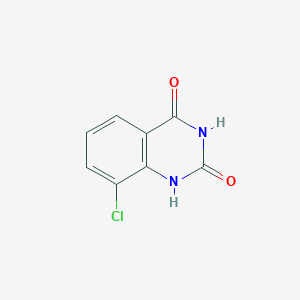
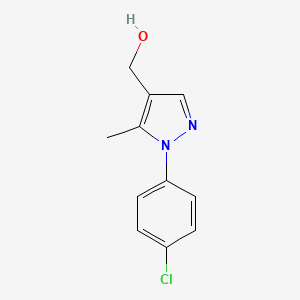
![2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide](/img/structure/B1357492.png)
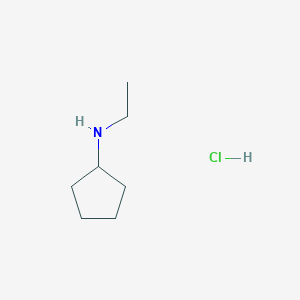
![8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1357494.png)
![1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1357504.png)
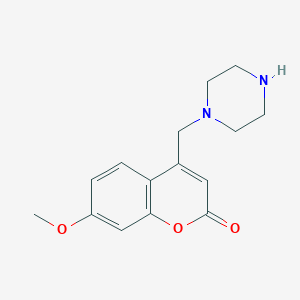
![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)
